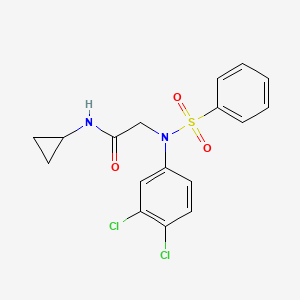
N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide, also known as DCPG, is a synthetic compound that has been extensively studied for its potential therapeutic applications. It belongs to the class of glycine transporter inhibitors and has been shown to have promising effects on various neurological disorders.
Mécanisme D'action
N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide acts as a selective inhibitor of glycine transporter-1 (GlyT1), which is responsible for the reuptake of glycine in the synaptic cleft. By inhibiting GlyT1, N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide increases the availability of glycine, which in turn enhances the function of N-methyl-D-aspartate (NMDA) receptors. This leads to an increase in the release of neurotransmitters such as dopamine and serotonin, which are involved in various neurological processes.
Biochemical and Physiological Effects:
N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been shown to have various biochemical and physiological effects on the brain. It enhances the activity of NMDA receptors, which are involved in learning and memory processes. It also increases the levels of dopamine and serotonin, which are involved in mood regulation and emotional processing. N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has also been shown to reduce the activity of the stress hormone, cortisol, which is involved in the stress response.
Avantages Et Limitations Des Expériences En Laboratoire
N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has several advantages for lab experiments. It is a selective inhibitor of GlyT1, which makes it a useful tool for studying the role of glycine in various neurological processes. It has also been shown to have a good safety profile and low toxicity, which makes it suitable for in vivo studies. However, N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has some limitations, such as its poor solubility in water, which can make it difficult to administer in some experimental settings.
Orientations Futures
There are several future directions for research on N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide. One area of interest is its potential therapeutic applications in various neurological disorders. Further studies are needed to investigate its efficacy and safety in clinical trials. Another area of interest is the development of new analogs of N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide with improved pharmacokinetic properties, such as increased solubility and bioavailability. Finally, there is a need for further studies to elucidate the mechanisms underlying the effects of N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide on various neurological processes.
Méthodes De Synthèse
The synthesis of N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide is a multi-step process that involves the reaction of cyclopropylamine with 3,4-dichlorophenyl isocyanate, followed by the reaction with phenylsulfonyl chloride. The final product is obtained after purification and characterization using various analytical techniques.
Applications De Recherche Scientifique
N~1~-cyclopropyl-N~2~-(3,4-dichlorophenyl)-N~2~-(phenylsulfonyl)glycinamide has been extensively studied for its potential therapeutic applications in various neurological disorders such as schizophrenia, depression, anxiety, and epilepsy. It has been shown to improve cognitive function, reduce anxiety and depression-like behavior, and suppress seizures in animal models.
Propriétés
IUPAC Name |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-cyclopropylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16Cl2N2O3S/c18-15-9-8-13(10-16(15)19)21(11-17(22)20-12-6-7-12)25(23,24)14-4-2-1-3-5-14/h1-5,8-10,12H,6-7,11H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFVKJBAPRQXGTR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CN(C2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16Cl2N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[N-(benzenesulfonyl)-3,4-dichloroanilino]-N-cyclopropylacetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

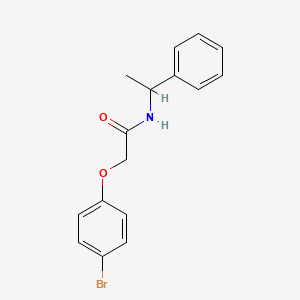
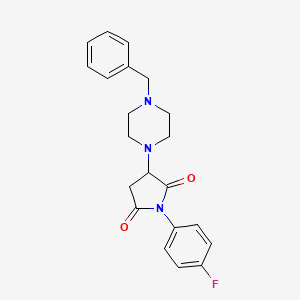
![5-[2-(allyloxy)-5-chlorobenzylidene]-3-(3-chlorophenyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5142112.png)
![1-[(4-bromophenyl)sulfonyl]-3-methyl-1H-pyrazole](/img/structure/B5142119.png)
![N-({[5-(5-ethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5142127.png)


![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-chloro-2-methylphenyl)hydrazone]](/img/structure/B5142138.png)
![2-nitro-5-[(2-propyn-1-yloxy)methyl]-5,6-dihydro[1,3]oxazolo[3,2-b][1,2,4]triazole](/img/structure/B5142152.png)
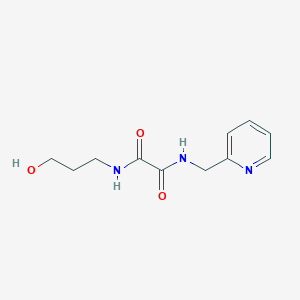
![5-[(2,6-dimethylphenoxy)methyl]-1,3-oxazolidin-2-one](/img/structure/B5142180.png)
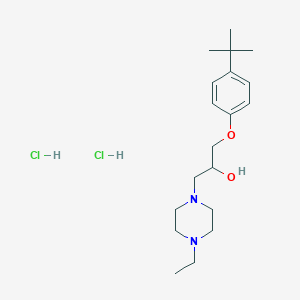
![ethyl 4-[(5-phenylthieno[2,3-d]pyrimidin-4-yl)amino]benzoate hydrochloride](/img/structure/B5142203.png)
![phenyl 2-{[(4-bromophenyl)amino]carbonyl}-1-pyrrolidinecarboxylate](/img/structure/B5142210.png)